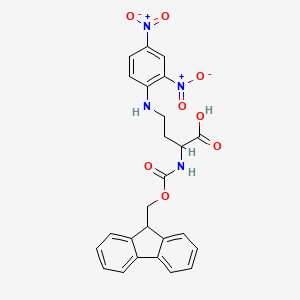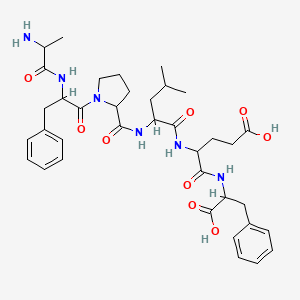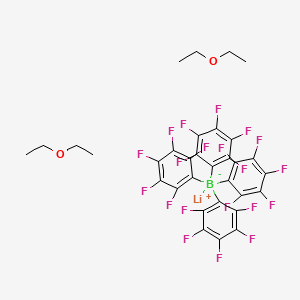![molecular formula C38H72N2O13 B12319829 2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azithromycin N-Oxide is a derivative of azithromycin, a widely used macrolide antibiotic. Azithromycin is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. Azithromycin N-Oxide retains the core structure of azithromycin but includes an additional oxygen atom, which may alter its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Azithromycin N-Oxide typically involves the oxidation of azithromycin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the azithromycin molecule.
Industrial Production Methods: In an industrial setting, the production of Azithromycin N-Oxide may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Azithromycin N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert Azithromycin N-Oxide back to azithromycin.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Azithromycin.
Substitution: Substituted azithromycin derivatives with different functional groups.
科学的研究の応用
Azithromycin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial activity and compared to azithromycin.
Medicine: Explored for its potential therapeutic effects and pharmacokinetics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control.
作用機序
Azithromycin N-Oxide, like azithromycin, exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. The additional oxygen atom in Azithromycin N-Oxide may influence its binding affinity and specificity, potentially altering its antibacterial activity.
類似化合物との比較
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The original macrolide antibiotic from which azithromycin is derived.
Uniqueness: Azithromycin N-Oxide is unique due to the presence of the additional oxygen atom, which may confer different chemical and biological properties compared to its parent compound, azithromycin. This modification can affect its stability, solubility, and interaction with bacterial ribosomes, potentially leading to differences in its antibacterial spectrum and efficacy.
特性
分子式 |
C38H72N2O13 |
|---|---|
分子量 |
765.0 g/mol |
IUPAC名 |
2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide |
InChI |
InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3 |
InChIキー |
DEORMZXNPDWMST-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


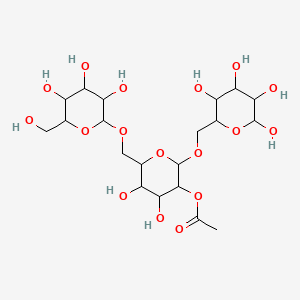

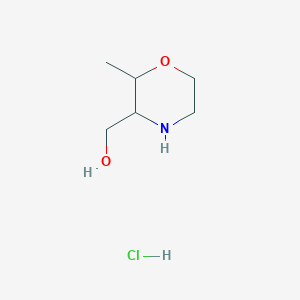
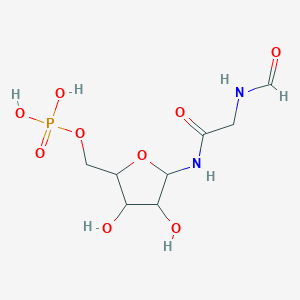

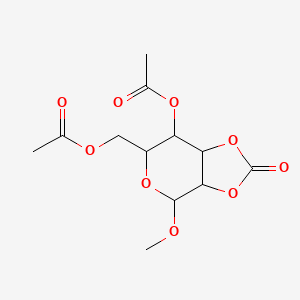
![4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12319791.png)


![3-[(3,4-Dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12319819.png)
![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
